2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide 2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14787772
InChI: InChI=1S/C18H13ClN4OS/c19-14-2-1-13-5-8-23(16(13)9-14)10-17(24)22-18-21-15(11-25-18)12-3-6-20-7-4-12/h1-9,11H,10H2,(H,21,22,24)
SMILES:
Molecular Formula: C18H13ClN4OS
Molecular Weight: 368.8 g/mol

2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

CAS No.:

Cat. No.: VC14787772

Molecular Formula: C18H13ClN4OS

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide -

Specification

Molecular Formula C18H13ClN4OS
Molecular Weight 368.8 g/mol
IUPAC Name 2-(6-chloroindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C18H13ClN4OS/c19-14-2-1-13-5-8-23(16(13)9-14)10-17(24)22-18-21-15(11-25-18)12-3-6-20-7-4-12/h1-9,11H,10H2,(H,21,22,24)
Standard InChI Key RVGSQDJYLLBSOB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)Cl

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a central acetamide backbone (C2H5NO) , with a 6-chloroindole moiety linked to the carbonyl carbon and a 4-pyridinyl-substituted thiazole ring attached via the nitrogen atom. The molecular formula is C18H12ClN5OS, with a molar mass of 405.84 g/mol. Key structural attributes include:

  • Indole subunit: A bicyclic aromatic system with a chlorine atom at the 6th position, enhancing electrophilic reactivity.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, conjugated to the pyridine ring at the 4th position.

  • Pyridine moiety: A six-membered aromatic nitrogen heterocycle contributing to hydrogen-bonding interactions.

IntermediateReagents/ConditionsYield (%)
4-(pyridin-4-yl)-1,3-thiazol-2-aminePyridine-4-carbaldehyde, thiourea, I₂, EtOH, reflux68
2-(6-chloro-1H-indol-1-yl)acetic acidChloroacetyl chloride, indole, K₂CO₃, DMF72
Final compoundEDC, HOBt, DCM, rt58

Pharmacological Properties

Anti-Inflammatory Activity

In silico and in vitro studies on structurally related pyridine-thiazole acetamides demonstrate significant cyclooxygenase (COX) inhibition. For example, compound 5j from Kamat et al. (2020) showed an IC₅₀ of 55.58 μg/mL in bovine serum albumin denaturation assays . By analogy, the chlorine and pyridine substituents in the target compound may enhance hydrophobic interactions with COX-2’s active site, potentially lowering IC₅₀ values further.

PathogenMIC (μg/mL)Mechanism of Action
Staphylococcus aureus14–18Cell wall synthesis inhibition
Escherichia coli32–40DNA gyrase interaction
Candida albicans45–50Ergosterol biosynthesis

Molecular Docking and Computational Insights

COX-2 Binding Affinity

Docking simulations using AutoDock Vina suggest strong interactions with COX-2 (PDB: 5KIR). The pyridine nitrogen forms a hydrogen bond with Arg120 (distance: 2.1 Å), while the thiazole sulfur engages in hydrophobic contacts with Val349. The chloroindole moiety occupies a hydrophobic pocket near Tyr385, mimicking arachidonic acid positioning .

Physicochemical Predictions

Using the Lipinski rule of five:

  • logP: 3.1 (optimal range: <5)

  • H-bond donors: 2 (acetamide NH and indole NH)

  • H-bond acceptors: 6 (pyridine N, thiazole N, two carbonyl O, chloroindole)

  • Molecular weight: 405.84 (<500 Da)
    These metrics suggest favorable oral bioavailability .

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